molecular formula C21H29N3O2S B2942699 1-[(2Z)-2-[(2,3-dimethylphenyl)imino]-4-methyl-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one CAS No. 898622-87-2

1-[(2Z)-2-[(2,3-dimethylphenyl)imino]-4-methyl-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one

Cat. No.: B2942699
CAS No.: 898622-87-2
M. Wt: 387.54
InChI Key: RHGNUOSMDRTOPZ-DQRAZIAOSA-N
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Description

The compound 1-[(2Z)-2-[(2,3-dimethylphenyl)imino]-4-methyl-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one is a structurally complex thiazole derivative characterized by several functional groups. Its core consists of a 2,3-dihydro-1,3-thiazole ring system substituted with:

  • A 4-methyl group and a 3-[3-(morpholin-4-yl)propyl] side chain at position 3, with the morpholine moiety enhancing solubility in polar solvents.
  • An acetyl group (ethan-1-one) at position 5, which may influence electronic properties and reactivity.

The morpholinylpropyl substituent suggests improved aqueous solubility compared to purely aromatic analogs, while the dimethylphenyl imino group may influence tautomerism or π-π stacking interactions in crystalline states .

Properties

IUPAC Name

1-[2-(2,3-dimethylphenyl)imino-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O2S/c1-15-7-5-8-19(16(15)2)22-21-24(17(3)20(27-21)18(4)25)10-6-9-23-11-13-26-14-12-23/h5,7-8H,6,9-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHGNUOSMDRTOPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N=C2N(C(=C(S2)C(=O)C)C)CCCN3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2Z)-2-[(2,3-dimethylphenyl)imino]-4-methyl-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the morpholine group and the dimethylphenyl imino group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(2Z)-2-[(2,3-dimethylphenyl)imino]-4-methyl-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

1-[(2Z)-2-[(2,3-dimethylphenyl)imino]-4-methyl-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(2Z)-2-[(2,3-dimethylphenyl)imino]-4-methyl-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its binding affinity, molecular docking, and pathway analysis are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Structural and Substituent Analysis

Key structural analogs include the isostructural thiazoles reported in :

  • Compound 4 : 4-(4-chlorophenyl)-2-[5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl]thiazole.
  • Compound 5 : 4-(4-fluorophenyl)-2-[5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl]thiazole.

Table 1: Substituent and Property Comparison

Feature Target Compound Compound 4 Compound 5
Thiazole Substituents Morpholinylpropyl, dimethylphenyl imino, acetyl Chlorophenyl, triazolyl, fluorophenyl Fluorophenyl, triazolyl, fluorophenyl
Key Functional Groups Morpholine, imino, ketone Triazole, fluorophenyl Triazole, fluorophenyl
Predicted Solubility Moderate (polar solvents) Low (hydrophobic substituents) Low (hydrophobic substituents)
Electron Effects Morpholine (electron-donating) Fluorophenyl (electron-withdrawing) Fluorophenyl (electron-withdrawing)

The target compound’s morpholinylpropyl group likely enhances solubility compared to the fluorophenyl/triazolyl substituents in Compounds 4 and 5, which are more hydrophobic . The acetyl group may also increase polarity, favoring interactions in biological systems.

Crystallographic and Conformational Differences

Compounds 4 and 5 crystallize in a triclinic system (P 1̄ symmetry) with two independent molecules in the asymmetric unit. Their fluorophenyl groups adopt perpendicular orientations relative to the thiazole plane, introducing conformational flexibility . Structural determination of the target would require single-crystal X-ray diffraction and refinement via SHELX software, as demonstrated in and .

Electronic and Reactivity Profiles

Using computational tools like Multiwfn (), the target compound’s electron density distribution could be compared to fluorophenyl analogs. The morpholine group’s lone pairs on oxygen and nitrogen may create electron-rich regions, contrasting with the electron-deficient fluorophenyl rings in Compounds 4 and 3. This difference could affect binding affinities in biological targets or catalytic interactions .

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